molecular formula C13H12N2O2S B2842974 N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide CAS No. 476281-90-0

N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide

Cat. No.: B2842974
CAS No.: 476281-90-0
M. Wt: 260.31
InChI Key: HGJJQHRXALWIFN-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide is a synthetic thiazole-based compound supplied for research use only. Thiazole derivatives are a significant focus in medicinal chemistry due to their broad spectrum of biological activities. Compounds within this structural class have demonstrated considerable potential in scientific investigations for their antimicrobial properties, showing efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli . Furthermore, related thiazole-acetamide hybrids are being studied in oncology research for their antitumor activity, with in vitro studies indicating an ability to inhibit cell proliferation in various cancer cell lines . The mechanism of action for such compounds is an area of active investigation but may involve the inhibition of key enzymes like phosphoinositide 3-kinases (PI3K) or interaction with cellular receptors to disrupt signaling pathways critical for cell survival and growth . This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-phenacyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9(16)14-13-15-11(8-18-13)7-12(17)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJJQHRXALWIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide typically involves the reaction of 4-phenacyl-1,3-thiazole with acetic anhydride under specific conditions. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties against various diseases. The thiazole moiety is known for enhancing the biological activity of compounds, particularly in terms of antimicrobial and anti-inflammatory effects. Here are some notable applications:

  • Anticancer Activity : Similar thiazole derivatives have shown promise in inhibiting tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression. This inhibition can lead to anticancer effects, positioning N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide as a potential lead compound in cancer therapeutics.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests its utility in treating inflammatory diseases. Its structural features allow it to interact with various molecular targets involved in inflammation, providing a basis for further exploration in this area.

Biochemical Research

This compound may serve as a valuable probe in biochemical research. Its ability to inhibit specific enzymes and receptors can be leveraged to study cellular mechanisms and signaling pathways.

Potential Mechanisms of Action

The compound's interactions with enzymes involved in critical cellular processes could provide insights into:

  • Cell Growth and Proliferation : By inhibiting key signaling pathways, this compound may help elucidate mechanisms underlying cell growth regulation.
  • Enzyme Inhibition Studies : Research on similar compounds indicates that they can effectively bind to enzymes involved in cancer progression, which could be applicable to this compound as well.

Synthesis and Purification

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiazole ring.
  • Introduction of the acetamide group.
  • Purification through recrystallization or chromatography to achieve high purity levels.

These synthetic pathways are crucial for obtaining the compound in sufficient quantities for research applications.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Thiazolidinone Derivatives

Thiazolidinone-based analogs, such as those described in , share a sulfur-containing heterocyclic core but differ in substituents and functional groups. For example:

Compound ID Substituents Yield (%) Melting Point (°C) Key Features
Compound 9 4-Chlorobenzylidene, 4-methoxyphenyl 90 186–187 High yield, chlorophenyl group
Compound 11 4-Methylphenyl-oxoethylidene, phenyl 65 147–148 Lower yield, ketone-linked substituent
Compound 13 5-Nitro-2-furyl, 4-chlorophenyl 58 159–160 Nitrofuran moiety, moderate yield

Key Differences :

  • The target compound lacks the thioxo group present in thiazolidinone derivatives (e.g., 2-thioxo-1,3-thiazolidin-3-yl), which may reduce ring strain and alter electronic properties .

Coumarin-Linked Thiazole Acetamides

Coumarin-thiazole hybrids () replace the phenyl-oxoethyl group with a coumarin moiety, significantly altering spectroscopic and biological profiles:

Compound ID Substituents Yield (%) Melting Point (°C) α-Glucosidase Inhibition (IC₅₀)
Compound 5 Coumarin, phenylamino 89 206–211 12.4 ± 0.3 µM
Compound 13 Coumarin, 2,4-dichlorophenyl 64 216–220 9.8 ± 0.2 µM

Key Differences :

  • The coumarin moiety introduces extended conjugation, enhancing UV absorption and fluorescence properties, which are absent in the target compound .
  • Dichlorophenyl substituents (Compound 13 ) improve inhibitory potency against α-glucosidase compared to simpler phenyl groups, suggesting that electron-withdrawing groups optimize target binding.

Piperazine-Modified Thiazole Acetamides

Piperazine-containing derivatives () demonstrate the impact of nitrogen-rich substituents on molecular weight and bioactivity:

Compound ID Substituents Yield (%) Melting Point (°C) Molecular Weight Biological Target
Compound 14 4-Chlorophenylpiperazine, p-tolyl 79 282–283 426.96 MMP inhibition
Compound 20 4-Fluorophenylpiperazine, 4-methoxyphenyl 72 269–270 410.51 Anti-inflammatory

Key Differences :

  • Fluorine or chlorine atoms in these derivatives improve metabolic stability and membrane permeability relative to the target compound’s phenyl-oxoethyl group .

Triazole and Benzimidazole Hybrids

Triazole-linked analogs () and benzimidazole derivatives () highlight the role of additional heterocycles:

Compound ID Hybrid Structure Yield (%) Key Features
Compound 11c Quinoxaline-triazole-thiazole ~70 Enhanced π-π stacking via quinoxaline
Compound 4a Benzo[d]thiazole-isoquinoline ~75 Rigid structure for DNA intercalation

Key Differences :

  • The triazole moiety (Compound 11c ) introduces click chemistry compatibility, enabling modular synthesis—a contrast to the target compound’s traditional amide coupling.
  • Benzimidazole hybrids () exhibit planar aromatic systems, favoring intercalation with biomolecules like DNA or enzymes, unlike the non-planar phenyl-oxoethyl group .

Characterization :

  • IR : Expected peaks at ~1715 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N thiazole) .
  • ¹H-NMR : Signals for phenyl protons (δ 6.5–8.0 ppm), thiazole CH (δ ~8.6 ppm), and acetamide NH (δ ~11.8 ppm) .

Biological Activity

N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for enhancing biological activity through various chemical interactions. Its molecular formula is C12H12N2O2SC_{12}H_{12}N_2O_2S, and it has a molecular weight of approximately 252.3 g/mol. The presence of the thiazole moiety contributes to its reactivity and potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, such as tyrosine kinases, which play crucial roles in cell signaling and proliferation pathways.
  • Interaction with DNA/RNA : It has the potential to affect gene expression by interacting with nucleic acids.
  • Redox Activity : The compound may influence cellular oxidative stress through redox reactions, contributing to its anticancer properties.

Anticancer Activity

Several studies have evaluated the anticancer properties of thiazole derivatives, including this compound. A notable study reported that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism involved inducing apoptosis through caspase activation and modulation of cell cycle progression.

Table 1: Anticancer Activity Data

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index
14cHepG2710114
12cA5495.5112122.7
6fC6Not reportedNot reportedNot reported

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties. For instance, compounds similar to this compound demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections.

Structure-Activity Relationship (SAR)

Research into the SAR of thiazole-containing compounds suggests that modifications to the thiazole ring and substituents significantly impact biological activity. For example:

  • Substituent Positioning : The position of substituents on the thiazole ring can alter the binding affinity to target enzymes.
  • Functional Group Variation : Variations in functional groups attached to the thiazole ring can enhance or diminish anticancer and antimicrobial activities.

Case Studies

  • Study on Leishmaniasis : A study investigated the efficacy of various thiazole derivatives against Leishmania infantum. Compounds with structural similarities to this compound showed moderate antileishmanial activity with selectivity indices indicating low cytotoxicity compared to standard treatments .
  • Anticancer Evaluation : Another research focused on synthesizing novel thiazole derivatives for anticancer evaluation, demonstrating that certain modifications led to enhanced potency against tumor cells while maintaining low toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide, and how can reaction conditions be controlled to improve yield?

  • Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by acylation. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .
  • Acylation : Reaction with acetylating agents (e.g., acetic anhydride) in dichloromethane or DMF, using bases like triethylamine to neutralize HCl byproducts .
  • Optimization : Control temperature (60–80°C), solvent polarity, and reaction time (4–12 hours) to minimize side products. Yields >70% are achievable with dropwise reagent addition .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR : ¹H/¹³C NMR to confirm backbone structure and substituent positions (e.g., phenyl and thiazole protons at δ 7.2–8.1 ppm) .
  • HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 331.12) .
  • HPLC : Purity >95% confirmed using a C18 column with acetonitrile/water gradients .

Q. How can researchers assess the solubility and formulation compatibility of this compound for biological assays?

  • Answer : Solubility profiling in DMSO (≥50 mg/mL) and aqueous buffers (pH 7.4) is critical. For in vitro assays, use surfactants like Tween-80 or co-solvents (e.g., PEG-400) to enhance dispersibility. LogP values (~2.5) predict moderate lipophilicity, requiring optimization for bioavailability .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in thiazole derivatives like this compound?

  • Answer : Single-crystal X-ray diffraction using SHELXL (for small molecules) is ideal. Key steps:

  • Crystal growth : Slow evaporation from ethanol/acetone mixtures.
  • Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Anisotropic displacement parameters and twin-law corrections for high-resolution data (<0.8 Å). Cite SHELX programs for reproducibility .

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetics. Mitigation strategies:

  • Metabolic profiling : Use liver microsomes (human/rat) to identify degradation pathways (e.g., CYP450-mediated oxidation) .
  • Prodrug design : Mask labile groups (e.g., acetyl) with enzymatically cleavable moieties .

Q. What computational methods are effective for predicting the biological targets of this thiazole-acetamide derivative?

  • Answer : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS):

  • Target prioritization : Screen against kinases (e.g., EGFR) or inflammatory markers (COX-2) using PubChem BioAssay data.
  • Validation : Compare binding energies (<−8 kcal/mol) and RMSD values (<2 Å) with known inhibitors .

Q. How should researchers design SAR studies to enhance anticancer activity while reducing toxicity?

  • Answer : Systematically modify substituents:

  • Phenyl group : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the para position to enhance cytotoxicity (IC₅₀ < 10 µM in MCF-7 cells) .
  • Thiazole core : Replace the 2-oxoethyl group with sulfonamide to improve solubility and reduce hepatotoxicity .

Q. What experimental controls are essential when studying this compound’s anti-inflammatory mechanisms?

  • Answer : Include:

  • Positive controls : Dexamethasone (for COX-2 inhibition) or celecoxib (for NF-κB pathway).
  • Negative controls : Vehicle (DMSO) and siRNA knockdown of target genes (e.g., TNF-α) .

Methodological Tables

Table 1 : Key Synthetic Parameters for High-Yield Synthesis

StepReagentsConditionsYield
Thiazole formationThiourea, α-bromoketoneReflux in ethanol, 6 hr65%
AcylationAcetic anhydride, Et₃NRT, 4 hr78%

Table 2 : Biological Activity Benchmarks

AssayTargetIC₅₀/EC₅₀Citation
Anticancer (MCF-7)EGFR8.2 µM
Anti-inflammatory (RAW 264.7)COX-212.4 µM

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